Sodium chromate Cr-51 is derived from the radioactive decay of chromium-51, which emits gamma radiation useful for diagnostic imaging. It falls within the category of radiopharmaceuticals, specifically as a diagnostic agent in nuclear medicine . Its use is approved for determining red blood cell volume and mass, studying red blood cell survival time, and evaluating blood loss .
The synthesis of sodium chromate Cr-51 involves several steps to ensure the production of a sterile solution suitable for intravenous administration. The process typically includes:
The typical labeling procedure involves incubating whole blood samples with sodium chromate Cr-51 for 30 to 60 minutes at room temperature, followed by the addition of ascorbic acid to reduce unbound chromium .
Sodium chromate Cr-51 participates in several chemical reactions primarily related to its role as a radiopharmaceutical:
The mechanism by which sodium chromate Cr-51 functions involves its interaction with red blood cells:
Sodium chromate Cr-51 has significant applications in clinical diagnostics:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3